molecular formula C11H12BrN3S B1372689 6-Bromo-2-piperazin-1-yl-1,3-benzothiazole CAS No. 941869-85-8

6-Bromo-2-piperazin-1-yl-1,3-benzothiazole

Cat. No. B1372689
Key on ui cas rn: 941869-85-8
M. Wt: 298.2 g/mol
InChI Key: OHRJQQRXIZWXMH-UHFFFAOYSA-N
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Patent
US08940716B2

Procedure details

To a solution of tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate (300 mg, 0.753 mmol) in CH2Cl2 (6 mL) was added TFA (0.87 mL, 11.30 mmol). Upon completion of addition, the reaction mixture was stirred at rt for 3 hrs. After this time, the reaction mixture was diluted with CH2Cl2 and washed with aqueous NaOH (1 N, 5 mL) and brine (5 mL), and then dried (Na2SO4). The reaction mixture was filtered and then concentrated under reduced pressure to obtain Compound 13B as a light yellow solid (223 mg, 0.748 mmol, 99% yield). 1H NMR (500 MHz, chloroform-d) δ ppm 7.72 (s, 1H), 7.41 (s, 2H), 3.58-3.66 (m, 4H), 2.98-3.07 (m, 4H). LC/MS (m/z)=299 (M+H)+.
Name
tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
Quantity
300 mg
Type
reactant
Reaction Step One
Name
Quantity
0.87 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:23]=[CH:22][C:5]2[N:6]=[C:7]([N:9]3[CH2:14][CH2:13][N:12](C(OC(C)(C)C)=O)[CH2:11][CH2:10]3)[S:8][C:4]=2[CH:3]=1.C(O)(C(F)(F)F)=O>C(Cl)Cl>[Br:1][C:2]1[CH:23]=[CH:22][C:5]2[N:6]=[C:7]([N:9]3[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]3)[S:8][C:4]=2[CH:3]=1

Inputs

Step One
Name
tert-butyl 4-(6-bromobenzo[d]thiazol-2-yl)piperazine-1-carboxylate
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC2=C(N=C(S2)N2CCN(CC2)C(=O)OC(C)(C)C)C=C1
Name
Quantity
0.87 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of addition
WASH
Type
WASH
Details
washed with aqueous NaOH (1 N, 5 mL) and brine (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC2=C(N=C(S2)N2CCNCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.748 mmol
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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